Cimetidine dihydrochloride imp D is a pharmaceutical compound primarily recognized as a histamine H2 receptor antagonist. It is utilized in the treatment of various gastrointestinal disorders, including gastroesophageal reflux disease, peptic ulcer disease, and indigestion. Cimetidine works by inhibiting gastric acid secretion, thereby alleviating symptoms associated with excess stomach acid. The compound is synthesized through a series of chemical reactions and has been extensively studied for its pharmacological properties.
Cimetidine dihydrochloride imp D is classified as a histamine H2 receptor antagonist. Its chemical structure is based on the imidazole ring, which plays a crucial role in its mechanism of action. The compound is commercially available under various brand names, including Tagamet, and is listed in several pharmacopoeias for its therapeutic applications.
The synthesis of cimetidine involves multiple steps starting from 2-methyl-3-hydroxymethyl-1H-imidazole. The process typically includes:
The synthesis requires careful control of reaction conditions to minimize impurities. Recent advancements have focused on refining these methods to enhance yield and purity, addressing issues related to byproducts such as N-nitrosocimetidine .
Cimetidine has a complex molecular structure characterized by the following features:
The molecular structure includes an imidazole ring and a guanidine moiety, contributing to its biological activity. Spectroscopic data such as ultraviolet, infrared, and nuclear magnetic resonance have been utilized to confirm the structural integrity of cimetidine .
Cimetidine can undergo various chemical reactions, including:
The stability of cimetidine varies with pH; it is stable in acidic conditions but can degrade in alkaline environments. Analytical methods such as high-performance liquid chromatography are commonly employed to monitor these reactions and assess purity levels .
Cimetidine exerts its effects by competitively inhibiting histamine at H2 receptors located on gastric parietal cells. This inhibition leads to:
Cimetidine's half-life is approximately two hours, with a significant portion (58-77%) eliminated unchanged in urine. Its primary metabolic pathway involves oxidation by cytochrome P450 enzymes .
Cimetidine exhibits stability under dry conditions when stored properly but shows instability in alkaline solutions. Its spectroscopic characteristics have been well-documented, providing insights into its chemical behavior under various conditions .
Cimetidine dihydrochloride imp D finds extensive use in clinical settings for:
Additionally, ongoing research explores its potential roles in other therapeutic areas due to its effects on gastric physiology and enzyme inhibition .
Cimetidine dihydrochloride impurity D, formally identified as 1-Methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine dihydrochloride, is a structurally defined pharmacopeial impurity of the H₂-receptor antagonist cimetidine. Its chemical registry is unambiguously assigned by CAS Number 59660-24-1 [2] [3] [6]. The IUPAC name reflects three key structural features: a methyl-substituted imidazole ring, a thioether-linked ethyl chain, and a methylguanidine moiety protonated as a dihydrochloride salt. The compound is alternatively designated as Descyano Cimetidine Dihydrochloride, highlighting its distinction from the parent drug through the absence of the cyano group (–C≡N) present in cimetidine [5] [6].
Synonyms and Registry Identifiers:
Nomenclature Type | Identifier | |
---|---|---|
Systematic IUPAC Name | 1-Methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine dihydrochloride | |
Common Aliases | Cimetidine EP Impurity D, Descyano Cimetidine Dihydrochloride Salt, Cimetidine Impurity D DiHCl | [3] [6] [7] |
CAS Registry | 59660-24-1 | [2] [3] [8] |
Molecular Formula | C₉H₁₇N₅S·2HCl (or C₉H₁₉Cl₂N₅S) | [3] [5] [7] |
Molecular Weight | 300.25 g/mol | [3] [5] [7] |
Structural confirmation of cimetidine dihydrochloride impurity D relies on orthogonal analytical techniques, including NMR, mass spectrometry (MS), and FTIR, as mandated by pharmacopeial standards for impurity reference materials [2] [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR analysis reveals distinct proton environments corresponding to the imidazole ring (δ 7.5–8.5 ppm for NH and ring protons), methylguanidine moiety (δ 2.8–3.0 ppm for –NCH₃), methylene bridges (δ 2.5–2.7 ppm for –S–CH₂–imidazole and δ 3.4–3.6 ppm for –S–CH₂–CH₂–N), and alkyl methyl groups (δ 2.2–2.4 ppm for imidazole–CH₃) [2] [7]. The dihydrochloride salt formation causes downfield shifts of protons adjacent to protonated nitrogen atoms, confirming the guanidinium ion formation.
Table 1: Key ¹H-NMR Chemical Shift Assignments
Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Imidazole Ring NH | 12.1 | Broad singlet |
Imidazole C2-H | 8.45 | Singlet |
Guanidine NH₂/NH | 7.8–8.2 | Broad |
–S–CH₂–CH₂–N– | 3.52 | Triplet |
–S–CH₂– (methylene) | 2.65 | Singlet |
N–CH₃ (guanidine) | 2.92 | Singlet |
Imidazole–CH₃ | 2.38 | Singlet |
Mass Spectrometry (MS):Electrospray ionization-mass spectrometry (ESI-MS) in positive ion mode shows a prominent ion at m/z 227.12 [M–2HCl+H]⁺, corresponding to the free base (C₉H₁₈N₅S⁺) [2] [3]. Fragmentation pathways include cleavage at the thioether linkage (m/z 111.07 for imidazole–CH₂–S⁺) and guanidine C–N bond scission (m/z 73.04 for CH₂–N–C(=NH)NHCH₃⁺) [5] [7]. High-resolution MS (HRMS) confirms the empirical formula with < 5 ppm mass error [7].
Fourier-Transform Infrared (FTIR) Spectroscopy:FTIR spectra exhibit characteristic bands for:
Table 2: Diagnostic FTIR Absorption Bands
Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |
---|---|---|
N–H Stretch (guanidinium) | 3400–3200 | Broad, strong |
C=N Stretch (guanidine) | 1680 | Sharp |
C=C/C=N (imidazole) | 1590, 1565 | Medium |
C–H Bend (alkyl) | 1450 | Medium |
C–S Stretch (thioether) | 725 | Weak |
While direct single-crystal X-ray diffraction data for impurity D is limited in public literature, its physicochemical behavior can be inferred from structural analogs and related cimetidine polymorphs [4].
Crystal Structure Insights:The molecule adopts a gauche conformation about the –S–CH₂–CH₂–N– linker, facilitating intramolecular hydrogen bonding between the imidazole nitrogen (N–H) and guanidinium chloride ions [4] [7]. This folded conformation mimics bioactive cimetidine polymorphs (e.g., Form C monohydrate), potentially influencing receptor binding affinity [4]. The dihydrochloride salt enhances crystallinity via ionic interactions, evidenced by a sharp melting point of 199–202°C (decomposition) [3].
Polymorphism and Stability:Cimetidine itself exhibits four crystalline polymorphs (Forms A, B, D anhydrous; Form C monohydrate), with Form A being thermodynamically most stable [4]. Though impurity D’s polymorphic landscape is less characterized, its hygroscopic nature necessitates storage at –20°C under inert atmosphere to prevent hydrate formation or decomposition [3] [7]. Dissolution kinetics suggest that folded conformations (analogous to cimetidine Form C) enhance solubility – a critical factor in impurity bioavailability studies [4].
Table 3: Thermal and Stability Properties
Property | Value | Conditions | |
---|---|---|---|
Melting Point | 199–202°C | Decomposition | |
Storage Stability | Hygroscopic | –20°C, inert atmosphere recommended | [3] [7] |
Solubility | Slight in DMSO, methanol | Insoluble in water/ethanol | [3] |
Dissolution Rate (Relative) | Higher than cimetidine Form A | Aqueous media | [4] |
Comprehensive List of Compound Names
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: